molecular formula C7H9N5O3 B021759 7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 105412-04-2

7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B021759
M. Wt: 211.18 g/mol
InChI Key: PDGDBLHAFHXPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism Of Action

The exact mechanism of action of 7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the replication of certain viruses by interfering with their genetic material.

Biochemical And Physiological Effects

Studies have shown that 7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine has several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit their growth and proliferation. It has also been shown to modulate the immune system and enhance the body's ability to fight off infections.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potent activity against cancer cells and certain viruses. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using this compound is its potential toxicity and side effects. Further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for the research on 7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine. One area of interest is its potential applications in the field of material science. Studies have shown that it possesses unique optical and electronic properties that make it a promising candidate for the development of new materials such as sensors and electronic devices. Another area of interest is its potential applications in the field of agriculture. Studies have shown that it possesses potent antifungal and antibacterial activity, making it a potential candidate for the development of new agricultural pesticides and fungicides.

Synthesis Methods

The synthesis of 7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 5-nitro-2-furoic acid and ethyl hydrazinecarboxylate. The reaction is carried out in the presence of a catalyst such as sulfuric acid or acetic anhydride. The resulting product is then purified using various techniques such as recrystallization or chromatography.

Scientific Research Applications

7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicine. Studies have shown that it possesses potent antitumor and antiviral activity. It has also been shown to be effective in treating certain neurological disorders such as Alzheimer's disease.

properties

CAS RN

105412-04-2

Product Name

7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C7H9N5O3

Molecular Weight

211.18 g/mol

IUPAC Name

7-ethoxy-6-nitro-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H9N5O3/c1-2-15-6-5(12(13)14)3-8-7-9-4-10-11(6)7/h3-4,6H,2H2,1H3,(H,8,9,10)

InChI Key

PDGDBLHAFHXPQT-UHFFFAOYSA-N

Isomeric SMILES

CCOC1C(=CN=C2N1NC=N2)[N+](=O)[O-]

SMILES

CCOC1C(=CNC2=NC=NN12)[N+](=O)[O-]

Canonical SMILES

CCOC1C(=CN=C2N1NC=N2)[N+](=O)[O-]

synonyms

[1,2,4]Triazolo[1,5-a]pyrimidine,7-ethoxy-1,7-dihydro-6-nitro-(9CI)

Origin of Product

United States

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